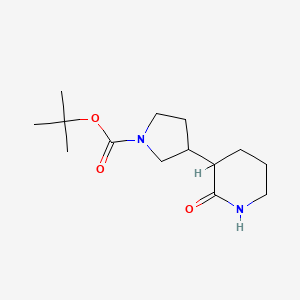

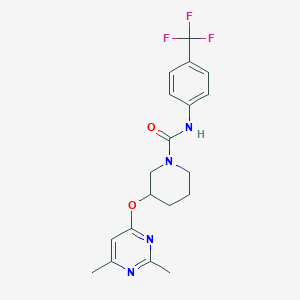

8-溴-7-十二烷基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various purine derivatives has been a subject of interest due to their potential biological activities. In the first paper, new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives were synthesized. The structures of these compounds were confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, along with elemental analysis . Another study focused on the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups, which showed moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV), indicating their potential as therapeutic agents . Additionally, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved through intramolecular alkylation, starting from a hydrogenated 5-amino-6-[(2-hydroxyethyl)amino]-3-methyl derivative .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity and interaction with other molecules. The second paper provides a detailed quantitative analysis of the intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The molecule was found to crystallize in the P-1 space group with a layered crystal packing primarily formed by hydrogen bonds. The stabilization of these molecular sheets was dominated by electrostatic energy contributions, with additional stabilization from dispersion energy components in different stacking motifs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are complex and require careful analysis to ensure the desired products are obtained. The intramolecular alkylation process used to synthesize 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones is an example of such a reaction, which involved multiple steps starting from a nitrosopyrimidine derivative . The synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl derivatives also involved multiple steps, including the use of hydrazinyl derivatives to achieve the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of substituents attached to the purine ring. The quantitative investigation of intermolecular interactions in the second paper highlights the anisotropic distribution of interaction energies, which could have implications for the design of new materials . The inhibitory activities of the synthesized DPP-IV inhibitors suggest that the physical and chemical properties of these compounds enable them to interact effectively with the enzyme's active site .

科学研究应用

合成和抗抑郁特性

8-溴-7-十二烷基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮已被用于合成具有抗抑郁特性的化合物。例如,Khaliullin等人(2018)的研究通过这种物质和环己胺的反应合成了一种化合物,表现出显著的抗抑郁活性,特别是在1.6 mg/kg的剂量下(Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018)。

反应模式和合成

另一项研究探讨了8-溴-7-十二烷基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮与三胺在二甲基甲酰胺(DMF)中发生的不寻常反应。该研究提供了在特定条件下反应机制和产物形成的见解(Khaliullin & Shabalina, 2020)。

合成中的保护基

研究了噻环丙基保护在合成8-取代的1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮中的作用,突出了保护基在合成复杂有机化合物中的重要性。该研究利用了8-溴-7-十二烷基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮来展示新嘌呤衍生物的合成(Khaliullin & Shabalina, 2020)。

属性

IUPAC Name |

8-bromo-7-dodecyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-14-15(20-17(23)19)22(2)18(25)21-16(14)24/h3-13H2,1-2H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBOFDOAJDYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)